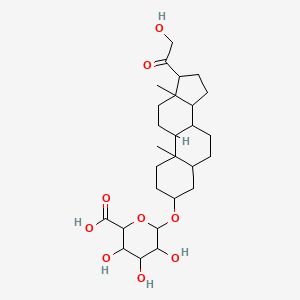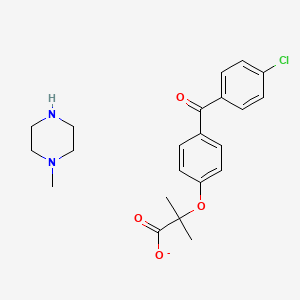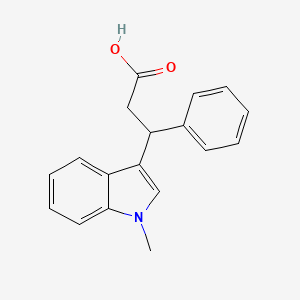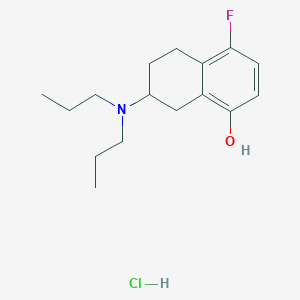
21-Hydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 21-hydroxy-20-oxo-5bêta-prégnan-3alpha-yl bêta-D-glucopyranosiduronique est un composé organique complexe de formule moléculaire C28H44O9. Ce composé est un dérivé de la prégnane, un noyau stéroïde, et est conjugué à l'acide glucuronique. Il est souvent étudié pour ses activités biologiques et pharmacologiques potentielles.
Méthodes De Préparation
La synthèse de l'acide 21-hydroxy-20-oxo-5bêta-prégnan-3alpha-yl bêta-D-glucopyranosiduronique implique généralement plusieurs étapes, à partir d'un dérivé de prégnane approprié. L'hydroxylation en position 21 et l'oxydation en position 20 sont des étapes cruciales de la synthèse. Le processus de glucuronidation implique la conjugaison de la partie acide glucuronique au dérivé de prégnane. Les méthodes de production industrielle peuvent impliquer l'utilisation de biocatalyseurs ou d'enzymes spécifiques pour obtenir les modifications souhaitées efficacement .
Analyse Des Réactions Chimiques
Ce composé peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle en position 21 peut être oxydé pour former des cétones ou des aldéhydes.
Réduction : Le groupe oxo en position 20 peut être réduit pour former des alcools.
Substitution : La partie acide glucuronique peut être substituée par d'autres groupes fonctionnels dans des conditions spécifiques. Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le PCC (chlorochromate de pyridinium) et les réducteurs comme le NaBH4 (borohydrure de sodium). .
Applications de la recherche scientifique
L'acide 21-hydroxy-20-oxo-5bêta-prégnan-3alpha-yl bêta-D-glucopyranosiduronique présente plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme composé de référence en chimie analytique pour l'étude du métabolisme des stéroïdes.
Biologie : Il est étudié pour son rôle dans divers processus biologiques, notamment la régulation hormonale et la transduction du signal.
Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles, en particulier dans le traitement des troubles hormonaux.
Industrie : Il est utilisé dans la synthèse d'autres molécules organiques complexes et comme standard dans les processus de contrôle de la qualité
Mécanisme d'action
Le mécanisme d'action de l'acide 21-hydroxy-20-oxo-5bêta-prégnan-3alpha-yl bêta-D-glucopyranosiduronique implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs stéroïdiens. Il peut moduler l'activité de ces récepteurs, influençant ainsi diverses voies physiologiques. La partie acide glucuronique améliore sa solubilité et facilite son excrétion de l'organisme .
Applications De Recherche Scientifique
21-Hydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of steroid metabolism.
Biology: It is studied for its role in various biological processes, including hormone regulation and signal transduction.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of hormonal disorders.
Industry: It is used in the synthesis of other complex organic molecules and as a standard in quality control processes
Mécanisme D'action
The mechanism of action of 21-Hydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid involves its interaction with specific molecular targets, such as steroid receptors. It may modulate the activity of these receptors, influencing various physiological pathways. The glucuronic acid moiety enhances its solubility and facilitates its excretion from the body .
Comparaison Avec Des Composés Similaires
Des composés similaires comprennent d'autres dérivés de la prégnane comme l'acétate de 21-hydroxy-20-oxo-5bêta-prégnan-3alpha-yl et l'ester méthylique du bêta-D-glucuronide de 3alpha-hydroxy-20-oxo-5bêta-prégnan-21-yl. Comparé à ces composés, l'acide 21-hydroxy-20-oxo-5bêta-prégnan-3alpha-yl bêta-D-glucopyranosiduronique est unique en raison de sa conjugaison spécifique à l'acide glucuronique, ce qui peut conférer des propriétés biologiques et des profils pharmacocinétiques distincts .
Propriétés
Formule moléculaire |
C27H42O9 |
|---|---|
Poids moléculaire |
510.6 g/mol |
Nom IUPAC |
3,4,5-trihydroxy-6-[[17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H42O9/c1-26-9-7-14(35-25-22(32)20(30)21(31)23(36-25)24(33)34)11-13(26)3-4-15-16-5-6-18(19(29)12-28)27(16,2)10-8-17(15)26/h13-18,20-23,25,28,30-32H,3-12H2,1-2H3,(H,33,34) |
Clé InChI |
FHNOSGJSTZJIRI-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(alphaR)-2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneaceticAcidEthylEster](/img/structure/B12288245.png)
![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-bromo-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12288248.png)

![(6R-trans)-7-[(2,2-diMethyl-1-oxopropyl)aMino]-3-Methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-](/img/structure/B12288250.png)


![5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime]](/img/structure/B12288270.png)


![N-[3-hydroxy-4-[3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B12288298.png)


![3-[(4-Chlorophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12288320.png)
![7-Phenylbenzo[a]phenazin-7-ium-3-sulfonate](/img/structure/B12288327.png)
